Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate

Cross-coupling Suzuki reaction Reactivity comparison

Lead optimization derailed by inappropriate 4-haloquinoline analogs? This compound solves reactivity and selectivity challenges in kinase inhibitor synthesis. Its C4-Br enables efficient cross-couplings (50-100x more reactive than Cl), while the 5,8-dimethoxy pattern ensures proper target engagement. Additionally, no MAO-B inhibition (IC50 >100 µM) avoids false positives in CNS assays. Reliable, in-stock supply for your SAR library needs.

Molecular Formula C14H14BrNO4
Molecular Weight 340.17 g/mol
Cat. No. B13024932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate
Molecular FormulaC14H14BrNO4
Molecular Weight340.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)OC)Br
InChIInChI=1S/C14H14BrNO4/c1-4-20-14(17)8-7-16-13-10(19-3)6-5-9(18-2)11(13)12(8)15/h5-7H,4H2,1-3H3
InChIKeyPTVBUPUOJTZFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Bromo-5,8-dimethoxyquinoline-3-carboxylate: Strategic Building Block for Library Synthesis


Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate (CAS 1378261-08-5) is a tri-substituted quinoline building block featuring a C4 bromine atom, a C3 ethyl carboxylate, and methoxy groups at the C5 and C8 positions . This specific substitution pattern creates a unique electronic environment on the quinoline core, differentiating it from common 6,7-dimethoxy or unsubstituted analogs. The compound is primarily utilized as a versatile intermediate in medicinal chemistry, where the C4 bromine serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions to rapidly generate diverse compound libraries . Its value proposition lies in this combination of a reactive halogen and a fixed, electron-rich dimethoxy motif, which can be leveraged for structure-activity relationship studies in drug discovery programs targeting kinases and other therapeutic areas [1].

1
Pd-catalyzed cross-coupling handle
C4 bromine enables Suzuki/Buchwald-Hartwig diversification
2
Fixed electron-rich dimethoxy core
5,8-substitution pattern modulates electronic profile
3
Versatile intermediate for SAR studies
Supports kinase-focused library generation

Why Generic 4-Haloquinoline-3-carboxylates Cannot Replace This Building Block


Interchanging ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate with a generic 4-haloquinoline-3-carboxylate or a 4-bromo isomer with a different methoxy substitution pattern is not a viable strategy for maintaining project continuity. The critical failure points are twofold: reactivity and biological target engagement. The bromine at C4 is specifically chosen for its optimal balance of stability and oxidative addition activity in cross-coupling reactions, which is distinctly different from the less reactive 4-chloro or more labile 4-iodo analogs [1]. Furthermore, the 5,8-dimethoxy substitution pattern is not arbitrary; it imposes a unique electronic and steric profile on the quinoline core that directly influences binding affinity and selectivity, as evidenced by structure-activity relationship (SAR) studies on related kinase inhibitors [2]. Substituting with a 6,7-dimethoxy or a non-methoxylated analog would eliminate these precise interactions, leading to a loss of potency or altered selectivity that can derail a lead optimization campaign. The quantitative evidence below confirms these non-interchangeable properties.

Property
This Building Block
Generic 4-halo analog
Cross-coupling reactivity
Br balances stability and Pd oxidative addition
Cl less reactive; I may introduce lability
Electronic/steric profile
5,8-dimethoxy imposes specific SAR interactions
6,7- or non-methoxy patterns alter binding

Quantitative Evidence for Selecting This 4-Bromoquinoline Building Block


Superior Cross-Coupling Reactivity of 4-Bromo vs. 4-Chloro

Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate provides a significant kinetic advantage in palladium-catalyzed cross-coupling reactions compared to its 4-chloro analog, ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate. A general class-level inference, consistently validated across aryl halide systems, shows that aryl bromides undergo oxidative addition to Pd(0) complexes at a rate approximately 50-100 times faster than the corresponding aryl chlorides under standard conditions [1]. This difference translates directly to higher yields and lower catalyst loadings, a critical factor for cost-effective library synthesis. A study on 4,6-dihaloquinolines confirmed this trend, demonstrating that the bromine atom is selectively replaced in the presence of a chlorine atom under controlled Suzuki coupling conditions, underscoring the tunable reactivity of the Br vs. Cl [2].

Cross-coupling reactivity
Class-level inference
50–100× faster oxidative addition
Aryl-Br vs Aryl-Cl (Pd0)
Supports efficient library synthesis conditions
Class-level; verify under specific quinoline coupling conditions
Cross-coupling Suzuki reaction Reactivity comparison

Enhanced MAO-B Selectivity Over the 4-Amino Analog

A direct head-to-head comparison of monoamine oxidase (MAO) inhibition profiles reveals a profound functional difference between the 4-bromo substituent and a 4-amino group on the 5,8-dimethoxyquinoline-3-carboxylate scaffold. The 4-bromo derivative (CHEMBL3398528) exhibits an IC50 value greater than 100,000 nM against human recombinant MAO-B, classifying it as essentially inactive [1]. In stark contrast, the corresponding 4-amino derivative is a potent MAO-B inhibitor with a reported IC50 of 0.6 nM, representing an over 100,000-fold difference in potency [2]. This demonstrates that the C4 substituent acts as a critical molecular switch for MAO-B activity.

MAO-B inhibition profile
Direct head-to-head comparison
This compound IC50 > 100,000 nM
vs
4-Amino analog IC50 = 0.6 nM
Human recombinant MAO-B; kynuramine oxidation assay
Supports MAO-B off-target screening context
>166,000-fold difference; informs CNS kinase probe design
MAO-B inhibition Selectivity Kinase inhibitor

Oxidative Demethylation: Controlled Quinone Formation from 5,8-Dimethoxy Pattern

The 5,8-dimethoxy substitution pattern is not merely a spectator group; it is a latent functional handle that can be oxidatively unmasked to generate a highly electrophilic quinoline-5,8-dione. A synthesis protocol demonstrates that 4-bromo-5,8-dimethoxyquinoline is directly oxidized with cerium ammonium nitrate (CAN) to yield 4-bromoquinoline-5,8-dione in a specific and controlled manner . This transformation is not possible with 6,7-dimethoxy or other substitution isomers. This unique capability allows the same building block to pivot between library synthesis via cross-coupling and the generation of a redox-active quinoline-dione scaffold, a privileged structure in anticancer research.

Oxidative demethylation
Synthesis protocol
CAN-mediated conversion to quinoline-5,8-dione
CH3CN/H2O, 3 equiv. CAN, RT, 30 min
Enables access to redox-active quinone scaffold
Not feasible with 6,7-isomers; verify yield with ester present
Quinone synthesis Chemical transformation Building block versatility

Optimal Drug Discovery Application Scenarios


Kinase-Focused Library Synthesis via C4 Diversification

The primary application for this compound is as a central scaffold for generating kinase-focused combinatorial libraries. As demonstrated by its use in patents for YAK3 inhibitors [1], the 3-carboxylate group serves as a key pharmacophore, while the 4-bromo position is the ideal point for rapid Suzuki or Buchwald-Hartwig diversification to explore the hydrophobic pocket of the kinase ATP-binding site. The class-level evidence showing a 50-100 fold reactivity advantage of Br over Cl ensures high conversion rates and reliable library production.

CNS Drug Discovery Requiring a Clean MAO Profile

For projects targeting central nervous system kinases or receptors, the established lack of MAO-B inhibition (IC50 > 100 µM) is a critical selection criterion. This property, directly contrasting with the highly potent 4-amino derivative, allows the compound to be used in high-throughput screens without generating false positives due to MAO-related artifacts, a common pitfall in CNS drug discovery.

Synthesis of Quinoline-5,8-dione Anticancer Scaffolds

This compound is not just a product but a structural platform. Its unique 5,8-dimethoxy substitution allows for a controlled oxidative transformation to the corresponding quinoline-5,8-dione. This provides a direct synthetic pathway to a privileged class of anticancer agents from a readily available building block, combining the structural diversity of the ester and 4-position with the unique biological potential of the quinone core.

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
C4 bromine cross-coupling reactivity
Pd-catalyzed diversification efficiency and yield
CNS kinase target screening
MAO-B inhibition profile review
Off-target MAO artifact assessment
Quinoline-5,8-dione scaffold synthesis
Oxidative demethylation capacity
Quinone formation conversion review
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